Ethyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of WAY-116749 involves several steps:
Starting Materials: The synthesis begins with the preparation of 3-oxo-2,4-dihydro-1H-quinoxalin-2-yl acetic acid.
Reaction Conditions: This intermediate is then reacted with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate under specific conditions to form the final product.
Industrial Production: Industrial production methods for WAY-116749 are not widely documented, but the synthesis typically involves standard organic synthesis techniques such as esterification and amide bond formation.
Chemical Reactions Analysis
WAY-116749 undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can take place at the benzothiophene ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
WAY-116749 has several scientific research applications:
Mechanism of Action
WAY-116749 exerts its effects by inhibiting the activity of HIV-1 integrase, an enzyme that facilitates the integration of viral DNA into the host genome . The compound binds to the active site of the enzyme, preventing it from catalyzing the integration process. This inhibition disrupts the replication cycle of the HIV virus, thereby reducing its ability to proliferate .
Comparison with Similar Compounds
WAY-116749 can be compared with other HIV-1 integrase inhibitors such as raltegravir and elvitegravir . While all these compounds share a common mechanism of action, WAY-116749 is unique due to its specific chemical structure, which may offer different pharmacokinetic properties and binding affinities . Similar compounds include:
Raltegravir: Another HIV-1 integrase inhibitor with a different chemical structure.
Elvitegravir: Similar in function but distinct in its molecular composition.
Properties
IUPAC Name |
ethyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-2-28-21(27)18-12-7-3-6-10-16(12)29-20(18)24-17(25)11-15-19(26)23-14-9-5-4-8-13(14)22-15/h4-5,8-9,15,22H,2-3,6-7,10-11H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECCSMLYJIENJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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